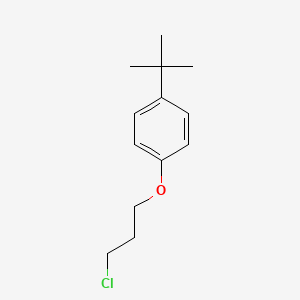

1-Tert-butyl-4-(3-chloropropoxy)benzene

Description

Properties

CAS No. |

100620-48-2 |

|---|---|

Molecular Formula |

C13H19ClO |

Molecular Weight |

226.74 g/mol |

IUPAC Name |

1-tert-butyl-4-(3-chloropropoxy)benzene |

InChI |

InChI=1S/C13H19ClO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,9-10H2,1-3H3 |

InChI Key |

GNHPTRICCRQOQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCCl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Reactions

Synthetic Pathways:

1-Tert-butyl-4-(3-chloropropoxy)benzene can be synthesized through several methods involving chlorinated hydrocarbons and tert-butyl groups. One notable method involves the reaction of chlorobenzene with tert-butyl chloride under acidic conditions, which can yield various substituted benzene derivatives, including the target compound .

Reactivity:

The presence of the chloropropoxy group makes this compound a versatile intermediate for further chemical transformations. It can undergo nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules. The chloropropoxy moiety can also be replaced by other functional groups, expanding its utility in organic synthesis .

Material Science Applications

Polymer Chemistry:

Due to its structure, this compound is considered for use in polymer chemistry as a potential monomer or additive. The compound can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Its chlorinated nature may also impart flame-retardant properties to certain polymer formulations .

Coatings and Adhesives:

The compound's hydrophobic characteristics make it suitable for developing coatings and adhesives that require water resistance and durability. Its incorporation into formulations can improve adhesion properties and overall performance in various environmental conditions .

Biological and Environmental Studies

Toxicity Studies:

Research has indicated that compounds similar to this compound may exhibit toxicity under certain conditions. For instance, studies on tert-butylbenzene derivatives have shown potential acute toxicity in animal models, emphasizing the need for careful handling and assessment of safety profiles when utilizing such compounds in industrial applications .

Environmental Impact:

The environmental fate of chlorinated compounds is a critical area of study. Research indicates that this compound may pose risks if released into aquatic systems due to its potential persistence and bioaccumulation. Understanding its degradation pathways is essential for assessing environmental impact and regulatory compliance .

Case Studies and Research Findings

Comparison with Similar Compounds

1,4-Bis(3-chloropropoxy)benzene

- Structure : Two 3-chloropropoxy groups at para positions.

- Key Differences : Lack of tert-butyl group; symmetrical substitution.

- Synthesis : Prepared via nucleophilic substitution of p-dihydroxybenzene with 1-bromo-3-chloropropane (76% yield) .

- Applications : Intermediate for diketopyrrolopyrrole pigments with strong fluorescence .

- Crystallography : Stabilized by intermolecular C–H···π interactions, enhancing crystal packing efficiency .

1-Chloro-4-(3-chloropropoxy)benzene

- Structure : Chlorine atom replaces tert-butyl group.

- Key Differences : Reduced steric bulk; electron-withdrawing Cl substituent.

- Physicochemical Data : Molecular weight 205.08 g/mol; LogP = 3.35, indicating higher lipophilicity than the tert-butyl analogue .

- Reactivity : Enhanced electrophilicity due to para-chloro substitution, favoring nucleophilic aromatic substitution reactions .

1-(1-(3-Chloropropoxy)ethyl)-4-methoxybenzene

- Structure : Methoxy group and ethyl-linked chloropropoxy chain.

- Key Differences : Methoxy (electron-donating) vs. tert-butyl; ethyl spacer alters chain flexibility.

- Synthesis : Photoredox-catalyzed reaction with ~34–54% yield, lower than tert-butyl derivatives due to competing side reactions .

- NMR Data : Methoxy protons at δ 3.75 ppm; chloropropoxy protons at δ 4.06 ppm, similar to this compound .

Functional Analogues

1-Tert-butyl-4-((pentamethylcyclopentadienyl)methyl)benzene

- Structure : Cyclopentadienylmethyl group instead of chloropropoxy.

- Key Differences : Bulky, π-conjugated substituent vs. flexible chlorinated chain.

- Applications: Potential ligand for transition-metal catalysts due to cyclopentadienyl coordination .

- Spectroscopy : Distinctive FTIR peaks at 2960 cm⁻¹ (C–H stretch) and 1516 cm⁻¹ (aromatic C=C) .

4-Tert-butylbenzyl chloride

- Structure : Benzyl chloride with tert-butyl group.

- Key Differences : Reactive benzylic chloride vs. ether-linked chloropropoxy.

- Applications : Intermediate in pharmaceuticals (e.g., butenafine synthesis) .

- Stability : Prone to hydrolysis under aqueous conditions, unlike the ether-stabilized chloropropoxy group in this compound .

Comparative Data Tables

Table 1: Physicochemical Properties

*Estimated based on structural analogs.

Table 2: NMR Spectral Data (δ, ppm)

Preparation Methods

Acid Catalysis

The use of HAlCl₄ (Patent CN102976885A) and H₂SO₄ (Patent CN1603293A) highlights the role of Brønsted and Lewis acids in facilitating both alkylation and etherification. For the target compound, dual acid systems may be required to sequentially mediate tert-butylation and propoxy group introduction.

Solvent Systems

-

Nonpolar Solvents : Benzene or toluene (Patent CN1603293A) minimize side reactions during etherification.

-

Polar Aprotic Solvents : DMF or DMSO could enhance nucleophilicity in substitution reactions involving 3-chloro-1-propanol.

Byproduct Management and Environmental Considerations

Patent CN102976885A exemplifies a closed-loop system where HCl byproducts are repurposed to synthesize tert-butyl chloride, reducing waste. For this compound, analogous strategies could include:

-

HCl Recycling : Capturing HCl gas from etherification to produce 3-chloropropanol via reaction with propylene oxide.

-

Solvent Recovery : Distillation and reuse of toluene or benzene to minimize environmental impact.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst | Yield | Purity | Environmental Impact |

|---|---|---|---|---|---|

| Alkylation + Substitution | Chlorobenzene, tert-butyl chloride | HAlCl₄ | ~70%* | >99%* | Moderate (HCl recycling) |

| Etherification | Para-chlorophenol, 3-chloro-1-propanol | H₂SO₄/BTEAC | ~60%* | 98%* | Low (closed-loop) |

Q & A

Q. What are the optimal synthetic routes for 1-Tert-butyl-4-(3-chloropropoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A common approach involves reacting 4-tert-butylphenol with 1-bromo-3-chloropropane in dry acetone under reflux with potassium carbonate as a base (yield ~76%) . Key variables include reaction time (≥11 hours), solvent polarity, and stoichiometry of the alkylating agent. Impurities often arise from incomplete substitution or hydrolysis of the chloropropoxy group, necessitating purification via recrystallization (e.g., chloroform) or column chromatography. IR and H-NMR are critical for verifying the tert-butyl (δ ~1.3 ppm) and chloropropoxy (δ ~3.75–4.06 ppm) moieties .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

- Methodological Answer :

- IR Spectroscopy : Look for C-O-C stretching (~1032 cm) and C-Cl vibrations (~814 cm) .

- H-NMR : The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm, while the chloropropoxy chain shows multiplets at δ 2.21 (methylene adjacent to Cl) and δ 4.06 (ethoxy protons) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to CHClO (MW 242.74) and fragments like [M-Cl] confirm the structure .

Q. What stability challenges arise during storage of chlorinated alkoxybenzene derivatives?

- Methodological Answer : The chloropropoxy group is prone to hydrolysis under humid conditions, forming 3-chloropropanol and tert-butylphenol. Stabilize by storing in anhydrous solvents (e.g., chloroform) at 4°C in amber vials to prevent photodegradation. Monitor purity via TLC (silica gel, hexane:ethyl acetate 8:2) .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric properties of this compound in catalytic reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, reducing accessibility to the benzene ring’s para position. This was observed in palladium-catalyzed cross-coupling reactions, where bulky substituents lower reaction rates by ~30% compared to unsubstituted analogs . Computational studies (DFT) can quantify steric effects using parameters like percent buried volume (%V) .

Q. What contradictions exist in reported reaction mechanisms involving chloropropoxy-substituted aromatics, and how can they be resolved?

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : X-ray diffraction of this compound reveals a planar benzene ring with dihedral angles <5° between substituents. Intermolecular C-H···π interactions (e.g., C4-H4···Cg1 in ) stabilize the crystal lattice. Compare with analogs like 1,4-Bis(3-chloropropoxy)benzene (Acta Cryst. E67, o42) to identify trends in packing efficiency .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Base selection : KCO vs. NaH alters reaction kinetics.

- Solvent polarity : Acetone (polar aprotic) vs. THF (less polar) affects nucleophilicity.

- Workup protocols : NaOH washing may hydrolyze intermediates.

Standardize conditions using Design of Experiments (DoE) to optimize variables .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.